molecular formula C9H15ClN2 B1341022 (2-Ethyl-6-methylphenyl)hydrazine hydrochloride CAS No. 74404-33-4

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Cat. No. B1341022
CAS RN: 74404-33-4
M. Wt: 186.68 g/mol
InChI Key: LTOUAKISXFTZNV-UHFFFAOYSA-N
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Description

“(2-Ethyl-6-methylphenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 74404-33-4 . It has a molecular weight of 186.68 and its IUPAC name is 1-(2-ethyl-6-methylphenyl)hydrazine hydrochloride . It is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “(2-Ethyl-6-methylphenyl)hydrazine hydrochloride” is 1S/C9H14N2.ClH/c1-3-8-6-4-5-7(2)9(8)11-10;/h4-6,11H,3,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2-Ethyl-6-methylphenyl)hydrazine hydrochloride” is a powder with a melting point of 187-189 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride plays a significant role in the synthesis of various heterocyclic compounds. These compounds are crucial in the field of medicinal chemistry and pharmaceuticals due to their biological and pharmacological properties.

  • Antimicrobial Activity : The synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable as antibacterial agents involves the use of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. Several studies highlight the high antibacterial activity of these compounds (Azab, Youssef, & El-Bordany, 2013).

  • Synthesis of Pyrazole and Oxazole Derivatives : In research focused on creating novel compounds for potential therapeutic use, (2-Ethyl-6-methylphenyl)hydrazine hydrochloride is instrumental in the synthesis of pyrazole and oxazole derivatives, as demonstrated by several studies (Harb et al., 1989).

Synthesis of Celecoxib

Celecoxib, a well-known pharmaceutical compound, is synthesized using (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. This process highlights the chemical's role in the production of commercially significant drugs.

  • Celecoxib Synthesis : The synthesis of Celecoxib, an anti-inflammatory drug, involves the use of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. This process demonstrates its utility in the pharmaceutical industry (Yong, 2001).

Synthesis of Triazole Derivatives

Triazole derivatives have various applications, including as potential pharmaceuticals. (2-Ethyl-6-methylphenyl)hydrazine hydrochloride is used in their synthesis, showcasing its versatility in creating compounds with potential therapeutic use.

  • Anti-Lipase and Anti-Urease Activities : The synthesis of 1,2,4‐Triazole derivatives starting from certain compounds involves (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. These derivatives show significant anti-lipase and anti-urease activities, important for potential medical applications (Bekircan et al., 2014).

Synthesis of Pyridazine Derivatives

Pyridazine derivatives are another class of compounds synthesized using (2-Ethyl-6-methylphenyl)hydrazine hydrochloride, demonstrating its broad utility in chemical synthesis, particularly in creating compounds with potential pharmacological importance.

  • Anti-HAV Activity : The synthesis of novel pyridazine derivatives for anti-HAV (Hepatitis A virus) evaluation is another notable application. These derivatives show potential as antiviral agents, underlining the importance of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride in medicinal chemistry research (Flefel et al., 2017).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride are aldehydes and ketones . These compounds can react with hydrazine to form hydrazones .

Mode of Action

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride interacts with its targets by acting as a nucleophile . The nitrogen in the hydrazine compound acts as a nucleophile, competing with oxygen in the target compounds . This interaction results in the formation of a hydrazone .

Biochemical Pathways

The interaction of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride with aldehydes and ketones affects the biochemical pathways involving these compounds . The formation of hydrazones alters the concentration of the ketones, leading to downstream effects in the biochemical pathways .

Pharmacokinetics

Its physical properties such as melting point (187-189°c) and storage temperature (4°c) suggest that it may have specific requirements for stability and bioavailability .

Result of Action

The molecular and cellular effects of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride’s action are the formation of hydrazones . This results in changes in the concentrations of aldehydes and ketones in the cell, which can have various downstream effects .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride . For instance, its storage temperature is 4°C, suggesting that it may degrade at higher temperatures . Additionally, the reaction of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride with its targets is likely to be influenced by the pH of the environment .

properties

IUPAC Name

(2-ethyl-6-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-3-8-6-4-5-7(2)9(8)11-10;/h4-6,11H,3,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOUAKISXFTZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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